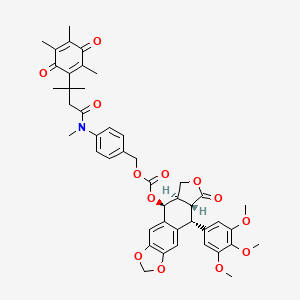
HIV-1 inhibitor-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-16 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-16 typically involves a multi-step process starting from commercially available methyl isonipecotate. The synthetic route includes the following steps:
Formation of Intermediate: Methyl isonipecotate is reacted with appropriate reagents to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under specific conditions to form the core structure of this compound.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against HIV-1 integrase.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in high purity.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps.
Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
HIV-1 inhibitor-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are employed to introduce different substituents onto the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against HIV-1 integrase.
科学研究应用
HIV-1 inhibitor-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanism of HIV-1 integrase inhibition and to develop new integrase inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the integration process of HIV-1 and the role of integrase.
Medicine: Potential therapeutic agent for the treatment of HIV-1 infection, particularly in patients with drug-resistant strains.
Industry: Utilized in the development of diagnostic assays and screening platforms for HIV-1 integrase inhibitors.
作用机制
HIV-1 inhibitor-16 exerts its effects by specifically targeting the HIV-1 integrase enzyme. The mechanism involves:
Binding to Integrase: The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome.
Inhibition of Integration: By blocking the integrase activity, this compound prevents the formation of the preintegration complex and subsequent integration of viral DNA.
Disruption of Viral Replication: This inhibition disrupts the viral replication cycle, reducing the viral load and preventing the establishment of a permanent infection.
相似化合物的比较
HIV-1 inhibitor-16 is compared with other similar compounds, such as:
Raltegravir: An integrase strand transfer inhibitor with a different chemical structure but similar mechanism of action.
Elvitegravir: Another integrase inhibitor with distinct pharmacokinetic properties.
Dolutegravir: Known for its high barrier to resistance and potent inhibitory activity.
Bictegravir: A newer integrase inhibitor with improved pharmacokinetic and pharmacodynamic profiles.
Uniqueness
This compound is unique due to its novel chemical scaffold and potent inhibitory activity against both wild-type and drug-resistant strains of HIV-1 integrase. Its distinct mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development as an anti-HIV therapeutic agent.
属性
分子式 |
C23H16F2N6 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
4-[[4-(2,6-difluoro-4-pyridin-4-ylanilino)-5-methylpyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C23H16F2N6/c1-14-13-28-23(29-18-4-2-15(12-26)3-5-18)31-22(14)30-21-19(24)10-17(11-20(21)25)16-6-8-27-9-7-16/h2-11,13H,1H3,(H2,28,29,30,31) |
InChI 键 |
YKSYOOWFQGGOHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1NC2=C(C=C(C=C2F)C3=CC=NC=C3)F)NC4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)


![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)


![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
